molecular formula C8H13ClF3N3 B6215266 methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride CAS No. 2731015-05-5

methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride

Cat. No.: B6215266
CAS No.: 2731015-05-5
M. Wt: 243.7
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Description

Methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride is a fascinating chemical entity that showcases a broad spectrum of applications across various fields. Its unique molecular structure consists of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a methyl amine group via an ethyl linker. This design imparts the compound with distinct physicochemical properties, making it an interesting subject for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: Starting from 5-methyl-3-(trifluoromethyl)-1H-pyrazole, a nucleophilic substitution reaction with ethyl bromoacetate under basic conditions (sodium hydride) forms the ethyl derivative. This intermediate undergoes reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

  • Route 2: An alternative approach involves the direct alkylation of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with 2-bromoethyl methylamine, employing a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial-scale production might leverage continuous flow chemistry to maximize yield and safety, especially given the potential hazards of handling methylamine and trifluoromethyl reagents. The choice of solvents and catalysts is crucial to ensure reaction efficiency and minimize side products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation at the methyl group on the pyrazole ring, potentially forming a carboxylic acid derivative.

  • Reduction: The trifluoromethyl group is resistant to most reduction conditions, but selective reduction might target the pyrazole ring or the amine moiety.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.

  • Reduction: Lithium aluminum hydride or sodium borohydride for selective reductions.

  • Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

  • Oxidation might yield carboxylic acids or ketones.

  • Reduction could lead to simpler alkyl derivatives.

  • Substitution produces a variety of alkylated or acylated amine derivatives.

Scientific Research Applications

This compound has shown promise in several research domains:

  • Chemistry: As a building block in organic synthesis, particularly in developing new pyrazole derivatives.

  • Biology: It could be used as a tool to study receptor-ligand interactions, given its unique structure.

  • Medicine: Potentially valuable in the development of new pharmaceuticals, especially in targeting specific receptors or enzymes.

  • Industry: Utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The exact mechanism by which methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride exerts its effects is context-dependent. Generally, it may interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions could modulate the activity of enzymes, receptors, or ion channels, influencing various biochemical pathways.

Comparison with Similar Compounds

Unique Characteristics

  • The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs.

  • The pyrazole ring offers a rigid scaffold that can be decorated with various substituents to fine-tune biological activity.

List of Similar Compounds

  • Methyl({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride: : Lacks the methyl group on the pyrazole ring, resulting in different biological activity.

  • Ethyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride: : Contains an ethyl group instead of a methyl group, affecting its interaction with biological targets.

  • Methyl({2-[5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride: : Has a difluoromethyl instead of a trifluoromethyl group, influencing its chemical properties and reactivity.

Feel free to deep dive into any section. This compound really is something else!

Properties

CAS No.

2731015-05-5

Molecular Formula

C8H13ClF3N3

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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